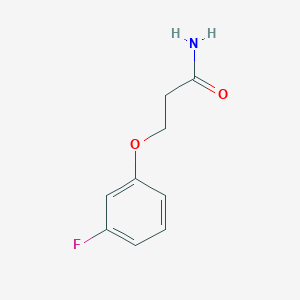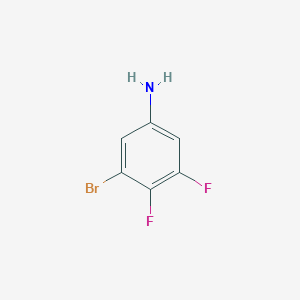
3-(3-Fluorophenoxy)propanamide
Vue d'ensemble
Description
“3-(3-Fluorophenoxy)propanamide” is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluorophenoxy)propanamide” consists of a propanamide chain attached to a fluorophenyl group via an ether linkage . The presence of the fluorine atom and the amide functional group may significantly influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
“3-(3-Fluorophenoxy)propanamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, a related compound, demonstrates significant potential in pharmacokinetics and metabolism studies. It has a low clearance rate, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. This compound is absorbed rapidly, slowly cleared, moderately distributed, and extensively metabolized, indicating its potential for therapeutic applications (Wu et al., 2006).
Photoreaction Studies
Flutamide, a structurally related compound, undergoes different photoreactions in various solvents, which is significant for understanding its behavior under various conditions. These findings are crucial for comprehending the photochemical properties of related propanamide derivatives (Watanabe et al., 2015).
Synthesis and Characterization
Efficient synthesis and full characterization of similar propanamide derivatives have been conducted, providing a foundation for the exploration of similar compounds in various scientific applications (Manolov et al., 2022).
Detection in Pharmaceutical Dosage
Methods for the extraction and detection of flutamide, a comparable propanamide, from pharmaceutical forms have been developed. This is critical for ensuring the quality and safety of drugs containing similar compounds (Khan et al., 2015).
Metabolite Detection
The detection of new metabolites of flutamide in human liver microsomes and urine highlights the importance of understanding the metabolism of related propanamides in human health (Goda et al., 2006).
Malaria Treatment
N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide demonstrates low-nanomolar activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Norcross et al., 2019).
Antimicrobial Activity
Synthesized 2-(6-methoxy-2-naphthyl)propanamide derivatives show significant antibacterial and antifungal activities, indicating potential for similar propanamide compounds in antimicrobial applications (Helal et al., 2013).
Antagonistic Properties
2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides show potent antagonism of TRPV1 activation, suggesting their potential as therapeutic agents (Kim et al., 2018).
Anticonvulsant Activity
2-[(Arylalky)amino]alkanamide derivatives, including some with fluorophenoxy propanamide structures, exhibit potent anticonvulsant activity, highlighting their potential in epilepsy treatment (Pevarello et al., 1998).
Bioactive Constituents
Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibits chymotrypsin inhibitory activity and antimicrobial effects, suggesting similar activities for related propanamides (Atta-ur-rahman et al., 1997).
Orientations Futures
While specific future directions for “3-(3-Fluorophenoxy)propanamide” are not mentioned in the available resources, related compounds have been studied for various applications, including as selective androgen receptor modulators . Therefore, “3-(3-Fluorophenoxy)propanamide” could potentially be explored in similar contexts.
Propriétés
IUPAC Name |
3-(3-fluorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPYBGUTQWYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)




![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)


![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)